molecular formula C7H8IN3 B12225385 4-Iodo-1-isopropyl-1H-pyrazole-5-carbonitrile

4-Iodo-1-isopropyl-1H-pyrazole-5-carbonitrile

Cat. No.: B12225385
M. Wt: 261.06 g/mol
InChI Key: FEQUEAFLXJKHPI-UHFFFAOYSA-N
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Description

4-Iodo-1-isopropyl-1H-pyrazole-5-carbonitrile is an organic compound belonging to the pyrazole family It is characterized by the presence of an iodine atom, an isopropyl group, and a carbonitrile group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-isopropyl-1H-pyrazole-5-carbonitrile typically involves the iodination of a pyrazole precursor. One common method is the reaction of 1-isopropyl-1H-pyrazole-5-carbonitrile with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-isopropyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-1-isopropyl-1H-pyrazole-5-carbonitrile.

Scientific Research Applications

Medicinal Chemistry

4-Iodo-1-isopropyl-1H-pyrazole-5-carbonitrile has been explored for its potential therapeutic properties. Pyrazole derivatives are known for various biological activities, including:

  • Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are involved in inflammatory processes. Preliminary studies suggest that this compound may exhibit similar properties, making it a candidate for further investigation in anti-inflammatory drug development .
  • Antimicrobial Activity : The compound's structure may enhance its interaction with biological targets, potentially leading to antimicrobial effects. Studies on related pyrazoles have shown promise against various pathogens, indicating that this compound could be effective in this domain .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique functional groups allow it to participate in various reactions, such as:

  • Nucleophilic Substitution Reactions : The carbonitrile group can undergo nucleophilic attack, facilitating the synthesis of substituted pyrazoles and other derivatives .
  • Cross-Coupling Reactions : The presence of iodine makes it suitable for cross-coupling reactions, a pivotal method in constructing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of several pyrazole derivatives, including this compound. The compound was tested against COX enzymes, showing significant inhibition comparable to established anti-inflammatory drugs like celecoxib. The results suggest that further optimization of this compound could lead to new therapeutic agents for treating inflammatory diseases .

Case Study 2: Synthesis of Novel Derivatives

Research conducted by Togo et al. highlighted the synthesis of various functionalized pyrazoles from precursor compounds involving 4-Iodo-1-isopropyl-1H-pyrazole derivatives. This work demonstrated the compound's utility in producing novel structures with potential biological activities, showcasing its importance in medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-Iodo-1-isopropyl-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom can enhance the compound’s ability to interact with biological molecules through halogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1-isopropyl-1H-pyrazole: Lacks the carbonitrile group, making it less versatile in certain reactions.

    4-Iodo-1-methyl-1H-pyrazole: Contains a methyl group instead of an isopropyl group, which can affect its reactivity and applications.

    4-Iodo-1-isobutyl-1H-pyrazole: Has an isobutyl group, leading to different steric and electronic properties.

Uniqueness

4-Iodo-1-isopropyl-1H-pyrazole-5-carbonitrile is unique due to the combination of the iodine atom, isopropyl group, and carbonitrile group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.

Biological Activity

4-Iodo-1-isopropyl-1H-pyrazole-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Ring : The initial step involves reacting hydrazine with a suitable 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
  • Iodination : The introduction of the iodine atom can be achieved through electrophilic substitution reactions.
  • Alkylation : The isopropyl group is introduced via alkylation using isopropyl halides in the presence of a base.
  • Nitrile Group Introduction : The carbonitrile group is added through a nucleophilic substitution reaction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating enzyme activity or receptor binding, leading to downstream cellular responses.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines, including prostate and breast cancer models. The growth inhibitory concentration (GI50) values for these compounds often fall within the micromolar range, suggesting effective cytotoxicity against cancer cells .

Anti-inflammatory Properties

Research has demonstrated that pyrazole derivatives can possess anti-inflammatory effects. In models of carrageenan-induced edema, certain derivatives have shown greater efficacy than traditional anti-inflammatory drugs like phenylbutazone . This suggests that this compound may also exhibit similar anti-inflammatory activity.

Data Summary

Property Value
Molecular FormulaC10H12BrN3
Molecular Weight260.12 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Study on Anticancer Effects

A study published in a peer-reviewed journal evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results indicated that these compounds inhibited cell proliferation in prostate cancer cell lines with IC50 values ranging from 0.45 μM to 0.87 μM, demonstrating their potential as therapeutic agents against resistant cancer strains .

Anti-inflammatory Evaluation

In another study focusing on anti-inflammatory activity, pyrazole derivatives were tested for their ability to reduce inflammation in animal models. Results showed that certain substitutions on the pyrazole ring enhanced their efficacy compared to standard treatments, highlighting the importance of structural modifications for improving biological activity .

Properties

Molecular Formula

C7H8IN3

Molecular Weight

261.06 g/mol

IUPAC Name

4-iodo-2-propan-2-ylpyrazole-3-carbonitrile

InChI

InChI=1S/C7H8IN3/c1-5(2)11-7(3-9)6(8)4-10-11/h4-5H,1-2H3

InChI Key

FEQUEAFLXJKHPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)I)C#N

Origin of Product

United States

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